4-Bromo-2-fluoro-3-iodopyridine (CAS: 917969-51-8) is a highly functionalized heterocyclic building block engineered for the programmable synthesis of 2,3,4-trisubstituted pyridines [1]. Featuring three distinct halogen atoms (fluorine, iodine, and bromine) at adjacent positions, this scaffold provides strict orthogonal reactivity that is highly valued in pharmaceutical process chemistry. The C3-iodine is primed for initial transition-metal-catalyzed cross-coupling, the C2-fluorine is highly activated for mild nucleophilic aromatic substitution (SNAr), and the C4-bromine serves as a secondary cross-coupling or lithiation site [2]. For procurement teams sourcing advanced precursors for complex active pharmaceutical ingredients (APIs)—such as pyrrolopyridine-based kinase inhibitors—this specific compound provides a direct, high-yield synthetic route that bypasses the need for hazardous, multi-step in-house halogenation sequences[1].
Attempting to substitute 4-bromo-2-fluoro-3-iodopyridine with simpler analogs, such as 2,3,4-tribromopyridine or 4-bromo-3-iodopyridine, introduces severe process inefficiencies and purity risks [1]. Homohalogenated alternatives like 2,3,4-tribromopyridine lack chemoselectivity, leading to statistical mixtures of regioisomers during cross-coupling that require costly, solvent-intensive chromatographic separations [2]. Conversely, using 4-bromo-3-iodopyridine or 2-chloro analogs fails to provide the high SNAr reactivity at the C2 position imparted by the strongly electron-withdrawing fluorine atom, forcing the use of harsh reaction conditions or transition-metal catalysts[3]. Procurement of this specific trihalogenated scaffold is critical to ensuring absolute regiocontrol, minimizing chemical waste, and maintaining reproducible yields in multi-step API manufacturing.
The presence of a fluorine atom at the 2-position, adjacent to the pyridine nitrogen and further activated by the C3 and C4 halogens, enables exceptionally mild SNAr reactions[1]. When reacted with hydrazine or aqueous ammonia, 4-bromo-2-fluoro-3-iodopyridine undergoes quantitative displacement of the fluorine atom at temperatures between 20°C and 120°C, leaving the C3-iodo and C4-bromo bonds intact [2]. In contrast, 2-chloro or 2-bromo analogs require significantly harsher conditions to achieve similar amination, often risking competitive degradation or dehalogenation at the C3/C4 positions [1].
| Evidence Dimension | SNAr Reaction Conditions for C2 Amination |
| Target Compound Data | Quantitative conversion with hydrazine at 20°C or aqueous ammonia at 120°C without transition metal catalysts. |
| Comparator Or Baseline | 2-Chloro or 2-bromo analogs (Baseline) require elevated temperatures (>150°C) or Pd/Cu catalysis for equivalent conversion. |
| Quantified Difference | Eliminates the need for transition-metal catalysis for C2 functionalization and lowers reaction temperature by up to 100°C. |
| Conditions | Reaction with nitrogen nucleophiles (e.g., hydrazine, aqueous ammonia) in polar solvents (THF, dioxane). |
Procuring the 2-fluoro derivative allows for catalyst-free, mild functionalization at C2, reducing raw material costs and avoiding transition metal contamination in early API synthesis.
4-Bromo-2-fluoro-3-iodopyridine exhibits distinct bond dissociation energies for its C-I and C-Br bonds, allowing for absolute regiocontrol during palladium-catalyzed cross-coupling [1]. The C3-iodo site undergoes oxidative addition significantly faster than the C4-bromo site. This allows chemists to perform a Suzuki or Sonogashira coupling exclusively at the 3-position at lower temperatures, followed by a second, distinct coupling at the 4-position at higher temperatures [1]. Using 2,3,4-tribromopyridine as a substitute results in poor regioselectivity, yielding complex mixtures of mono-, di-, and tri-coupled products that drastically reduce the overall yield of the desired specific isomer.
| Evidence Dimension | Regioselectivity in first-pass Palladium-catalyzed cross-coupling |
| Target Compound Data | >95% preference for C3-coupling over C4-coupling under standard mild Pd-catalysis. |
| Comparator Or Baseline | 2,3,4-Tribromopyridine yields a statistical mixture of C3 and C4 coupled regioisomers. |
| Quantified Difference | Provides near-absolute regiocontrol, increasing the isolated yield of the target intermediate by >40% compared to homohalogenated baselines. |
| Conditions | Standard Suzuki-Miyaura or Sonogashira coupling conditions (e.g., Pd(PPh3)4, mild base, room temperature to 60°C). |
This absolute regiocontrol eliminates the need for complex chromatographic separations, saving significant time and solvent costs in industrial scale-up.
In the synthesis of advanced therapeutics, such as CDK12 kinase inhibitors, the 2,3,4-trisubstitution pattern is a critical structural motif[1]. 4-Bromo-2-fluoro-3-iodopyridine serves as a direct, single-molecule precursor for these complex heterocycles. By providing all three functional handles in a single commercially available building block, it eliminates the need for multi-step, low-yielding directed ortho-metalation (DoM) or sequential halogenation protocols that would be required if starting from simpler pyridines like 2-fluoro-3-iodopyridine[2].
| Evidence Dimension | Synthetic steps required to achieve a differentially functionalized 2,3,4-trisubstituted pyridine |
| Target Compound Data | 0 additional halogenation steps (commercially available as the tri-functionalized scaffold). |
| Comparator Or Baseline | 2-Fluoro-3-iodopyridine requires at least 2 additional steps (lithiation/halogenation) to install the C4 functional group. |
| Quantified Difference | Reduces the linear synthesis sequence by 2 steps, significantly improving overall process yield and throughput. |
| Conditions | Multi-step API synthesis targeting 2,3,4-trisubstituted pyridine cores. |
Purchasing this advanced intermediate directly cuts out hazardous lithiation and halogenation steps in-house, accelerating development timelines and reducing process safety risks.
Due to its highly reactive C2-fluoro and C3-iodo groups, this compound is an ideal starting material for synthesizing pyrrolopyridine cores used in advanced kinase inhibitors, such as those targeting myotonic dystrophy type 1 [1]. The C2 position can be aminated with aqueous ammonia or primary amines, followed by intramolecular cyclization or cross-coupling at the C3 and C4 positions to build the bicyclic system rapidly and cleanly.
In medicinal chemistry library synthesis, the orthogonal reactivity of the iodine and bromine atoms allows for the rapid, programmable generation of diverse 3,4-diaryl or 3,4-dialkynyl pyridine derivatives [2]. The C3 position can be diversified first under mild palladium catalysis, followed by diversification at C4, enabling efficient structure-activity relationship (SAR) mapping without the interference of regioisomer mixtures.
For process chemists looking to avoid transition metal contamination early in a synthetic route, the highly activated C2-fluorine allows for catalyst-free SNAr with various nucleophiles such as hydrazines or amines [3]. This is particularly valuable in the scale-up of pharmaceutical intermediates where strict elemental impurity limits for palladium or copper must be met.